An In-Depth Technical Guide to (6E)-6-Octenal: Chemical Properties and Structure
An In-Depth Technical Guide to (6E)-6-Octenal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-6-Octenal is an unsaturated aldehyde with the chemical formula C₈H₁₄O. While not as extensively studied as some of its isomers, it holds interest for researchers in various fields, including organic synthesis and the study of bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties and structural features of (6E)-6-Octenal, compiled from available data.
Chemical Structure and Properties
(6E)-6-Octenal, also known by its IUPAC name (E)-oct-6-enal, is an eight-carbon chain aldehyde with a double bond between carbons 6 and 7 in the trans (E) configuration.
Structure:
A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available, other values are computed estimates and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[1][2] |
| Molecular Weight | 126.20 g/mol | PubChem[1][3] |
| IUPAC Name | (E)-oct-6-enal | PubChem[1] |
| CAS Number | 63196-63-4 | PubChem[1] |
| Appearance | Colorless oil (physical description) | PubChem[1] |
| Odor | Green melon-like aroma | PubChem[1] |
| Density | 0.8536 g/cm³ at 20 °C | PubChem[1] |
| Refractive Index | 1.4377 at 20 °C | PubChem[1] |
| Boiling Point | Not experimentally determined for (6E)-isomer. For comparison, the related compound 3,7-dimethyl-6-octenal (citronellal) has a boiling point of 207 °C.[4] | - |
| Melting Point | Not experimentally determined. | - |
| Solubility | Slightly soluble in water; soluble in ethanol.[1] | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (CHO) between δ 9.5-9.8 ppm. The vinyl protons of the trans double bond would appear in the region of δ 5.4-5.6 ppm with a large coupling constant (J ≈ 15 Hz). The spectrum would also feature signals for the allylic and aliphatic protons.
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¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at approximately δ 200 ppm. The carbons of the double bond would resonate in the δ 120-140 ppm region.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum of (6E)-6-Octenal is expected to exhibit the following characteristic absorption bands:
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A strong C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹.
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A C-H stretching vibration for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.
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A C=C stretching vibration for the trans double bond around 1665-1675 cm⁻¹.
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A C-H out-of-plane bending vibration for the trans double bond around 960-975 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
In a mass spectrum, (6E)-6-Octenal would show a molecular ion peak (M⁺) at m/z 126. Common fragmentation patterns for unsaturated aldehydes would include the loss of alkyl radicals and cleavage adjacent to the carbonyl group.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (6E)-6-Octenal are not widely published. However, general methods for the synthesis and analysis of unsaturated aldehydes can be adapted.
Synthesis:
A plausible synthetic route to (6E)-6-Octenal could involve the oxidation of the corresponding alcohol, (6E)-6-octen-1-ol. A common method for this transformation is the use of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂).
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General Protocol for Oxidation:
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Dissolve (6E)-6-octen-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
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Add pyridinium chlorochromate (PCC) in one portion.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by thin-layer chromatography).
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
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Concentrate the filtrate under reduced pressure to yield the crude (6E)-6-Octenal.
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Purify the product by column chromatography on silica gel.
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Analysis:
The analysis of unsaturated aldehydes like (6E)-6-Octenal often involves chromatographic and spectroscopic methods.[5][6]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like (6E)-6-Octenal.[5] A standard protocol would involve:
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Injecting a solution of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
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Using a temperature program to separate the components of the mixture.
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Detecting the eluted compounds with a mass spectrometer to obtain their mass spectra for identification.
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Derivatization for Analysis: To improve detection and chromatographic behavior, aldehydes can be derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be analyzed by high-performance liquid chromatography (HPLC) with UV detection.[6]
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of (6E)-6-Octenal. However, unsaturated aldehydes as a class are known to exhibit various biological effects.
Many α,β-unsaturated aldehydes are products of lipid peroxidation and can be involved in cellular signaling and oxidative stress.[7][8][9] They can react with nucleophilic cellular components, such as proteins and DNA, leading to a range of biological responses.[7]
General Biological Effects of Unsaturated Aldehydes:
Figure 1. General overview of the interaction of unsaturated aldehydes with cellular components and potential biological outcomes.
Conclusion
(6E)-6-Octenal is a monounsaturated aldehyde for which there is limited published experimental data. This guide has summarized the available information on its chemical and physical properties and provided predicted spectroscopic characteristics. While specific experimental protocols and biological activity data are lacking, general methodologies for the synthesis, analysis, and potential biological roles of unsaturated aldehydes have been outlined. Further research is required to fully characterize this compound and explore its potential applications.
References
- 1. 6-Octenal, (6E)- | C8H14O | CID 5283328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oct-6-enal | C8H14O | CID 62220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
